Propanethioamide, 2-hydroxy-N,N,2-trimethyl-
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Overview
Description
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: is an organic compound with the molecular formula C6H13NOS It is characterized by the presence of a thioamide group, a hydroxyl group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-2-methylpropanoic acid with thioamide derivatives in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and thioamide groups play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: can be compared with other similar compounds, such as:
- Propanethioamide, N-(2-hydroxy-3-methylbutyl)-N,2,2-trimethyl-
- Propanethioamide, 2-hydroxy-N,N-dimethyl-
These compounds share similar structural features but differ in the number and position of substituents. The unique combination of functional groups in Propanethioamide, 2-hydroxy-N,N,2-trimethyl-
Properties
CAS No. |
52417-39-7 |
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Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
2-hydroxy-N,N,2-trimethylpropanethioamide |
InChI |
InChI=1S/C6H13NOS/c1-6(2,8)5(9)7(3)4/h8H,1-4H3 |
InChI Key |
WXVFTAGJECXIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)N(C)C)O |
Origin of Product |
United States |
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